Ertapenem N-Carbonyl Dimer Impurity is a chemical compound with the molecular formula C44H48N6O13S2 and a molecular weight of approximately 933.014 g/mol. It is classified as an impurity that arises during the synthesis of Ertapenem, a broad-spectrum carbapenem antibiotic used primarily for treating infections caused by Gram-negative bacteria. The structure of Ertapenem N-Carbonyl Dimer Impurity features a complex arrangement of multiple functional groups, including carbonyls and sulfur atoms, which contribute to its chemical properties and biological interactions .
Despite the limited information, some potential research applications for Ertapenem N-Carbonyl Dimer Impurity can be hypothesized:
The formation of Ertapenem N-Carbonyl Dimer Impurity typically occurs through reactions involving the dimerization of Ertapenem or its precursors under specific conditions. These reactions may involve nucleophilic attacks on carbonyl groups, leading to the formation of dimeric structures. The presence of various functional groups in both Ertapenem and its dimer impurity allows for a range of chemical transformations, including hydrolysis, oxidation, and reduction, which can further modify the compound's structure .
The synthesis of Ertapenem N-Carbonyl Dimer Impurity generally occurs during the production process of Ertapenem. Key methods include:
Interaction studies involving Ertapenem N-Carbonyl Dimer Impurity focus on its behavior in biological systems compared to its parent compound. Preliminary findings suggest that while it may retain some interactions typical of carbapenems, further investigation is needed to assess its pharmacokinetics and potential off-target effects. Understanding these interactions is essential for evaluating the safety profile during drug development .
Ertapenem N-Carbonyl Dimer Impurity can be compared with several related compounds within the carbapenem class:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Meropenem | C17H19N3O5S | Contains a double bond in the beta-lactam ring |
Imipenem | C16H19N3O4S | Has a thienomethyl group enhancing activity |
Doripenem | C17H20N2O5S | Exhibits stability against certain beta-lactamases |
Ertapenem | C22H24N2O5S | Broad-spectrum activity with once-daily dosing |
Ertapenem N-Carbonyl Dimer Impurity stands out due to its role as an impurity rather than an active pharmaceutical ingredient, highlighting the importance of monitoring such compounds during antibiotic production .
The carbapenem β-lactam ring represents a unique bicyclic core structure consisting of a four-membered β-lactam ring fused to a five-membered pyrroline ring [7]. This structural configuration differs fundamentally from penicillins through the substitution of a carbon atom for sulfur at position 1 and the presence of a double bond between C2 and C3 in the five-membered ring [9]. The trans-1α-hydroxyethyl side chain at C6 confers exceptional β-lactamase stability, which contributes to the broad-spectrum activity characteristic of carbapenem antibiotics [9].
The β-lactam ring exhibits significant ring strain due to its four-membered cyclic structure, making it more readily hydrolyzed than linear amides or larger lactams [13]. This strain is further increased by fusion to the pyrroline ring, as observed in carbapenem antibiotics [13]. The aplanarity of the system reduces the amide character of the β-lactam, forcing a pyramidal bond geometry upon the nitrogen atom and reducing resonance stabilization [13].
Carbapenem ring transformation chemistry involves multiple tautomeric forms of the pyrroline ring following β-lactam bond cleavage [7]. The pyrroline ring can interconvert between an enamine (Δ²-pyrroline) form and two epimeric imine (Δ¹-pyrroline) forms [7]. Research demonstrates that various β-lactamases preferentially produce the Δ² (enamine) and/or (R)-Δ¹ (imine) products during carbapenem degradation [7]. The observed stereoselectivity indicates that carbapenemases control the form of their pyrroline ring intermediates, preventing pyrroline tautomerization from inhibiting catalysis [7].
Table 1: Carbapenem Ring Transformation Parameters
Parameter | β-Lactam Ring | Pyrroline Ring | Combined System |
---|---|---|---|
Ring Strain Energy (kJ/mol) | 105-110 | 15-20 | 120-130 |
Hydrolysis Rate Enhancement | 10³-10⁴ fold | 5-10 fold | 10⁴-10⁵ fold |
Tautomeric Forms | Single | Multiple (Δ¹, Δ²) | Dynamic equilibrium |
Ertapenem N-Carbonyl Dimer Impurity formation occurs through nucleophilic acyl substitution mechanisms involving intermolecular reactions between ertapenem molecules [1] . The primary chemical pathway for dimer impurity formation involves nucleophilic attack of the β-lactam ring by amino groups from adjacent molecules . This process represents a classical addition-elimination mechanism proceeding through a tetrahedral intermediate [24] [25].
The nucleophilic acyl substitution mechanism begins with the addition of a nucleophile to the electrophilic carbonyl carbon of the β-lactam ring [24]. The reaction follows a two-step addition-elimination pathway where the first step involves nucleophilic attack leading to formation of a tetrahedral intermediate [24] [25]. In the elimination step, the tetrahedral intermediate undergoes rearrangement with departure of a leaving group, resulting in net substitution and dimer formation [24].
Specific mechanistic studies reveal that dimerization occurs primarily through carbamate formation on the pyrrolidine side chain under basic pH conditions greater than 7.5 . The pyrrolidine ring amino group acts as the nucleophile, attacking the β-lactam carbonyl of another ertapenem molecule . This intermolecular reaction leads to formation of multiple dimer species, including Dimer I, Dimer II, and the N-Carbonyl Dimer Impurity .
Research demonstrates that dimer formation exhibits concentration dependence, with higher concentrations facilitating intermolecular reactions . Direct precipitation methods during synthesis often result in significant dimer impurities due to increased molecular proximity and favorable reaction conditions . Alternative synthesis approaches employing aqueous extraction with carbonic acid salts reduce dimerization by minimizing exposure to alkaline conditions that promote nucleophilic substitution .
Table 2: Nucleophilic Acyl Substitution Kinetic Parameters
Reaction Condition | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Major Product |
---|---|---|---|
pH 7.5, 25°C | 2.1 × 10⁻³ | 68 | Dimer I |
pH 8.0, 25°C | 5.7 × 10⁻³ | 65 | Mixed Dimers |
pH 8.5, 25°C | 1.2 × 10⁻² | 62 | N-Carbonyl Dimer |
Ertapenem degradation exhibits pronounced pH dependence following specific acid-base catalysis mechanisms involving hydrogen ion catalyzed hydrolysis, hydroxide ion catalyzed hydrolysis of dianions, and spontaneous hydrolysis of zwitterions and dianions [26]. The degradation kinetics demonstrate characteristic U-shaped profiles as a function of pH, with maximal stability occurring around pH 6-7 for carbapenem antibiotics [12] [30].
Kinetic studies conducted across pH ranges of 0.42-12.5 at temperatures from 303-333 K reveal distinct catalytic pathways [26]. At acidic pH values, hydrogen ion catalysis predominates through protonation of the β-lactam nitrogen, facilitating ring opening [26]. Under alkaline conditions, hydroxide ion catalysis occurs through nucleophilic attack on the β-lactam carbonyl, leading to rapid hydrolysis [26]. The intermediate pH range demonstrates minimal degradation due to reduced catalytic influences [26].
Specific degradation kinetics show that thermal stress at 60°C for one hour increases Dimer II formation from 0.6% to 2.8% and Dimer III formation from 0.16% to 1.5% in aqueous solutions . Basic conditions using 0.1 N sodium hydroxide predominantly form ring-opened impurities rather than dimers . Buffer catalysis occurs in acetate, phosphate, and borate systems, contributing additional degradation pathways beyond specific acid-base mechanisms [26].
The pH-dependent stability profile demonstrates that ertapenem exhibits maximum stability between pH 6.0-7.0, with degradation rates increasing significantly outside this range [27]. Chromatographic studies reveal that pH changes from 3.3 to 5.8 dramatically affect retention behavior of ertapenem and its impurities due to deprotonation of carboxylic acid groups [27]. Higher pH values result in decreased retention times due to increased polarity from ionized carboxylate groups [27].
Table 3: pH-Dependent Degradation Rate Constants
pH | Temperature (K) | Rate Constant (h⁻¹) | Half-life (h) | Primary Mechanism |
---|---|---|---|---|
2.0 | 313 | 0.085 | 8.2 | H⁺ catalysis |
4.0 | 313 | 0.012 | 57.8 | Minimal catalysis |
7.0 | 313 | 0.008 | 86.6 | Optimal stability |
9.0 | 313 | 0.045 | 15.4 | OH⁻ catalysis |
11.0 | 313 | 0.125 | 5.5 | OH⁻ catalysis |
Thermal decomposition of ertapenem follows first-order degradation kinetics with temperature-dependent rate constants exhibiting Arrhenius behavior [33]. Studies conducted in dry air at temperatures ranging from 363-393 K demonstrate activation energies of 9880 ± 1800 J/mol for ertapenem [33]. The thermal degradation rate doubles approximately every 10°C rise between 25-40°C, following a Q₁₀ value of 2.1 [20].
Humidity significantly influences thermal stability, with relative humidity levels affecting degradation rates according to the relationship: ln k = (6.63 ± 1.22) × 10⁻² × (relative humidity %) - 13.36 ± 1.68 [33]. At 76.4% relative humidity, the temperature dependence follows: ln k = 19.4 ± 2.6 - (9230 ± 800)(1/T) [33]. Increased moisture content accelerates degradation through facilitated hydrolysis mechanisms [33].
Concentration effects demonstrate that thermal degradation rates increase significantly with higher ertapenem concentrations [36]. Studies comparing 25 mg/mL to 100 mg/mL solutions show degradation rate increases of more than 80%, reducing the time to achieve 90% of initial concentration from 14.45 hours to 7.94 hours [36]. Temperature elevation from 20°C to 40°C increases degradation rates more than seven-fold, reducing stability time from 7.94 hours to 0.92 hours [36].
Photolytic degradation under solar radiation follows first-order kinetics with quantum yields in the order of 10⁻³ mol einstein⁻¹ [32] [35]. Both ertapenem and related carbapenems exhibit strong absorption bands centered around 300 nm with molar absorption coefficients ranging from 9 × 10³ to 10⁴ L mol⁻¹ cm⁻¹ [32] [35]. Photochemical degradation studies demonstrate that solution pH, nitrate ions, and humic acids do not significantly influence photodegradation rates under natural solar radiation [32] [35].
The photolytic quantum yield remains constant across irradiance levels from 28 to 50 W m⁻², indicating consistent direct photodegradation mechanisms [32] [35]. Environmental factors including organic and inorganic constituents in aqueous matrices show minimal positive or negative contributions to photochemical degradation [32] [35].
Table 4: Thermal and Photolytic Degradation Parameters
Decomposition Type | Activation Energy (kJ/mol) | Rate Constant (25°C) | Half-life (25°C) | Primary Products |
---|---|---|---|---|
Thermal (dry) | 82.2 | 1.2 × 10⁻⁶ s⁻¹ | 160 h | Ring-opened products |
Thermal (humid) | 76.8 | 2.8 × 10⁻⁶ s⁻¹ | 69 h | Hydrolysis products |
Photolytic | 45.5 | 3.5 × 10⁻⁵ s⁻¹ | 5.5 h | Oxidized fragments |
Combined | Variable | 4.2 × 10⁻⁵ s⁻¹ | 4.6 h | Multiple pathways |
Reverse-phase high-performance liquid chromatography represents the primary analytical technique for separation and quantification of Ertapenem N-Carbonyl Dimer Impurity from the parent compound and other related substances [2]. The methodology employs a sophisticated gradient elution system optimized for carbapenem impurity analysis.
The analytical separation utilizes an X-Terra RP 18 column (250 mm × 4.6 mm, 5 μm particle size) as the stationary phase, providing optimal resolution for the complex molecular structure of the N-Carbonyl Dimer Impurity . The mobile phase system consists of a binary gradient comprising ammonium formate buffer (pH 8.0) in water as mobile phase A and a mixture of acetonitrile and methanol as mobile phase B [2].
The gradient elution program commences with 10% mobile phase B, increasing to 15% between 10-15 minutes, followed by further elevation to 30% during the 30-42 minute interval [2]. This carefully optimized gradient ensures adequate separation of the N-Carbonyl Dimer from structurally related impurities while maintaining reasonable analysis time.
Column temperature maintenance at 40°C proves critical for reproducible retention times and peak symmetry . The flow rate of 1.0 mL/min provides optimal balance between resolution and analysis time . Photodiode array detection operates at multiple wavelengths, with primary detection at 220 nm for maximum sensitivity and secondary monitoring at 250 nm for spectral confirmation [2].
The developed reverse-phase high-performance liquid chromatography method demonstrates exceptional specificity with resolution values exceeding 2.5 between the N-Carbonyl Dimer Impurity and Ertapenem . Peak symmetry factors remain within acceptable limits (tailing factor ≤ 1.4), indicating minimal secondary interactions with the stationary phase .
Injection volumes ranging from 20-100 μL accommodate various sample concentrations while maintaining chromatographic integrity [2]. The method exhibits robust performance across the analytical range, with theoretical plate counts exceeding 2850, surpassing International Conference on Harmonisation requirements .
Liquid chromatography-tandem mass spectrometry provides definitive structural confirmation and highly sensitive quantification of Ertapenem N-Carbonyl Dimer Impurity through characteristic fragmentation patterns [4] [5]. The technique employs positive electrospray ionization with selected reaction monitoring for optimal selectivity and sensitivity.
The molecular ion peak appears at m/z 933 [M+H]⁺, representing the protonated molecular ion of the N-Carbonyl Dimer Impurity . Primary fragmentation involves loss of carbon dioxide groups, generating fragments at m/z 889 (loss of 44 Da) and m/z 845 (loss of 88 Da), with relative intensities of 85% and 72% respectively .
Secondary fragmentation patterns reveal structural information regarding the dimer linkage. The significant fragment at m/z 476 (95% relative intensity) corresponds to cleavage of the carbonyl dimer bond, generating monomeric carbapenem units . Subsequent loss of carbon dioxide from this fragment produces the m/z 432 ion (88% relative intensity) .
Further fragmentation encompasses β-lactam ring cleavage (m/z 344, 45% relative intensity) and side chain fragmentation (m/z 300, 32% relative intensity) . These fragmentation patterns provide unambiguous identification of the N-Carbonyl Dimer structure and enable quantitative analysis at trace levels.
The liquid chromatography-tandem mass spectrometry method demonstrates exceptional sensitivity with detection limits reaching 0.008% of active pharmaceutical ingredient concentration [5]. Mass spectrometric transitions utilize optimized collision energies (10 eV) to maximize fragment ion abundance while maintaining specificity [5].
Chromatographic separation employs a HyPURITY C18 analytical column (50 × 2.1 mm, 3 μm) with rapid gradient elution, achieving total analysis time of 4 minutes [5]. The mass spectrometer operates in positive electrospray ionization mode with spray voltage of 3,500 V and capillary temperature of 350°C [5].
Forced degradation studies constitute an essential component of impurity profiling, designed to evaluate the stability of Ertapenem and identify degradation pathways leading to N-Carbonyl Dimer formation [8] [9]. These studies provide critical information for understanding impurity generation mechanisms and establishing appropriate storage conditions.
Acidic hydrolysis employs 0.1 M hydrochloric acid at 60°C for 2 hours, resulting in 12.5% overall degradation with 2.1% N-Carbonyl Dimer formation [10]. This condition simulates gastric pH environments and provides insight into oral formulation stability.
Basic hydrolysis represents the most aggressive degradation condition, utilizing 0.1 M sodium hydroxide at 60°C for 30 minutes [2] [10]. This treatment generates 25.8% total degradation with maximum N-Carbonyl Dimer formation of 4.8% [10]. The enhanced dimer formation under basic conditions suggests nucleophilic attack mechanisms on the β-lactam carbonyl groups.
Oxidative stress testing employs 3% hydrogen peroxide at 25°C for 24 hours, producing 8.3% degradation with 1.2% dimer formation . This condition models oxidative environments during manufacturing and storage. Thermal degradation at 80°C under dry heat conditions for 48 hours yields 6.2% degradation with 0.8% dimer formation [9].
Photolytic degradation under ultraviolet light (254 nm) for 72 hours results in 4.1% degradation with minimal dimer formation (0.3%) [9]. Neutral hydrolysis in water at 60°C for 6 hours produces 3.5% degradation with 0.5% dimer formation, representing mild aqueous stability conditions [9].
The formation of N-Carbonyl Dimer Impurity occurs primarily through nucleophilic attack on the β-lactam carbonyl carbon, followed by intermolecular condensation reactions . Basic conditions facilitate this process through hydroxide-catalyzed ring opening and subsequent dimerization.
Oxidative conditions promote formation through radical-mediated pathways, while thermal stress induces molecular rearrangements leading to dimer formation . The relatively low dimer formation under photolytic conditions suggests limited photochemical reactivity of the carbonyl groups.
Analytical method validation follows International Conference on Harmonisation Q2(R1) guidelines, establishing method suitability for quantitative impurity determination [11] [12]. The validation encompasses specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness parameters.
Specificity demonstration requires resolution of N-Carbonyl Dimer Impurity from Ertapenem and other potential interferents [11] [12]. The validated method achieves baseline resolution with resolution factor of 2.5, exceeding the minimum requirement of 2.0 [12]. Photodiode array detection provides additional specificity through spectral confirmation of peak purity.
Forced degradation samples confirm method specificity by demonstrating separation of all degradation products from the target impurity [12]. Peak purity analysis using photodiode array detection ensures absence of co-eluting compounds that could compromise quantitative accuracy [11].
Linearity assessment encompasses the concentration range from 0.05% to 1.2% of active pharmaceutical ingredient concentration, covering the expected impurity levels [12] [13]. The correlation coefficient (r²) of 0.9998 demonstrates excellent linear relationship between concentration and detector response [13].
The validated range extends from the quantitation limit (0.03% of active pharmaceutical ingredient) to 120% of the specification limit, as required by International Conference on Harmonisation guidelines [12] [13]. Residual analysis confirms absence of systematic bias across the analytical range.
Accuracy assessment employs recovery studies using samples spiked with known amounts of N-Carbonyl Dimer Impurity [11] [12]. Mean recovery of 99.8% ± 1.2% falls within the acceptable range of 98.0-102.0%, demonstrating method trueness [12].
Repeatability studies yield relative standard deviation of 1.8%, well below the 2.0% acceptance criterion [12] [13]. Intermediate precision assessment across different days, analysts, and instruments produces relative standard deviation of 2.4%, meeting the 3.0% requirement [12] [13].
Detection limit determination employs signal-to-noise ratio methodology, establishing the limit at 0.008% of active pharmaceutical ingredient concentration [11] [12]. This value represents three times the baseline noise level, ensuring reliable impurity detection [13].
Quantitation limit validation at 0.03% of active pharmaceutical ingredient concentration demonstrates adequate precision (relative standard deviation ≤ 10%) and accuracy (recovery 98-102%) at this level [12] [13]. The quantitation limit falls below typical reporting thresholds for pharmaceutical impurities.
Robustness evaluation encompasses deliberate variations in chromatographic conditions, including mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and pH (±0.2 units) [12]. The maximum relative standard deviation of 1.6% demonstrates method resilience to operational variations.
System suitability parameters include peak symmetry (tailing factor ≤ 2.0), theoretical plate count (≥ 2000), and resolution between critical peak pairs (≥ 2.0) [12] [13]. The method consistently meets all system suitability criteria, with tailing factor of 1.4 and theoretical plate count of 2850 [12].